

"E3 ligase Ligand 8" chemical structure and properties

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Compound of Interest

Compound Name: E3 ligase Ligand 8

Cat. No.: B2562891

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In-Depth Technical Guide: E3 Ligase Ligand 8

For Researchers, Scientists, and Drug Development Professionals

Introduction

E3 Ligase Ligand 8 is a crucial chemical entity in the field of targeted protein degradation. It functions as a ligand for the Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system. This ligand is integral to the design and synthesis of Proteolysis Targeting Chimeras (PROTACs) and Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). These bifunctional molecules are engineered to selectively eliminate disease-causing proteins by coopting the cellular machinery for protein degradation. This guide provides a comprehensive overview of the chemical structure, properties, and application of **E3 Ligase Ligand 8** in the context of targeted protein degradation, with a focus on its role in the degradation of the Androgen Receptor (AR).

Chemical Structure and Properties

E3 Ligase Ligand 8, also referred to as compound 8 in seminal literature, possesses a well-defined chemical structure that facilitates its interaction with the IAP E3 ligase.

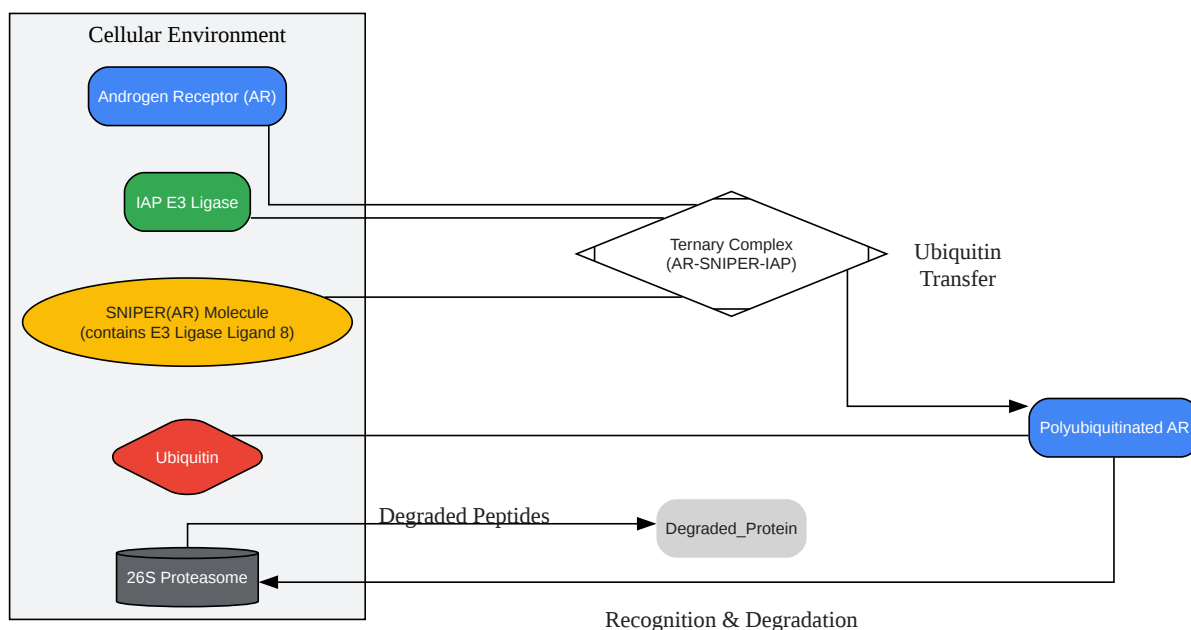
Property	Value	Reference
CAS Number	1225383-33-4	[1][2]
Molecular Formula	C31H34N2O6	[2]
Molecular Weight	530.6 g/mol	[2]
IUPAC Name	(2S)-2-[[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoic acid	N/A
Canonical SMILES	<chem>CC(C)C--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24">C@HO</chem>	N/A

Mechanism of Action: Role in SNIPER-mediated Androgen Receptor Degradation

E3 Ligase Ligand 8 serves as the IAP-recruiting moiety in SNIPER molecules designed to target the Androgen Receptor (AR) for degradation. The SNIPER-AR molecule is a heterobifunctional chimera comprising three key components:

- An AR Ligand: This portion of the molecule binds specifically to the Androgen Receptor.
- **E3 Ligase Ligand 8**: This moiety binds to the IAP E3 ubiquitin ligase.
- A Linker: A chemical linker connects the AR ligand and **E3 Ligase Ligand 8**.

The formation of a ternary complex between the AR, the SNIPER molecule, and the IAP E3 ligase is the critical event that initiates the degradation process. This proximity induces the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the AR. The resulting polyubiquitinated AR is then recognized and degraded by the 26S proteasome.



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Figure 1. Mechanism of SNIPER(AR)-mediated degradation of the Androgen Receptor.

Experimental Protocols

The following are generalized protocols for key experiments to evaluate the efficacy of SNIPERs utilizing **E3 Ligase Ligand 8**. Specific details should be optimized based on the cell lines and reagents used.

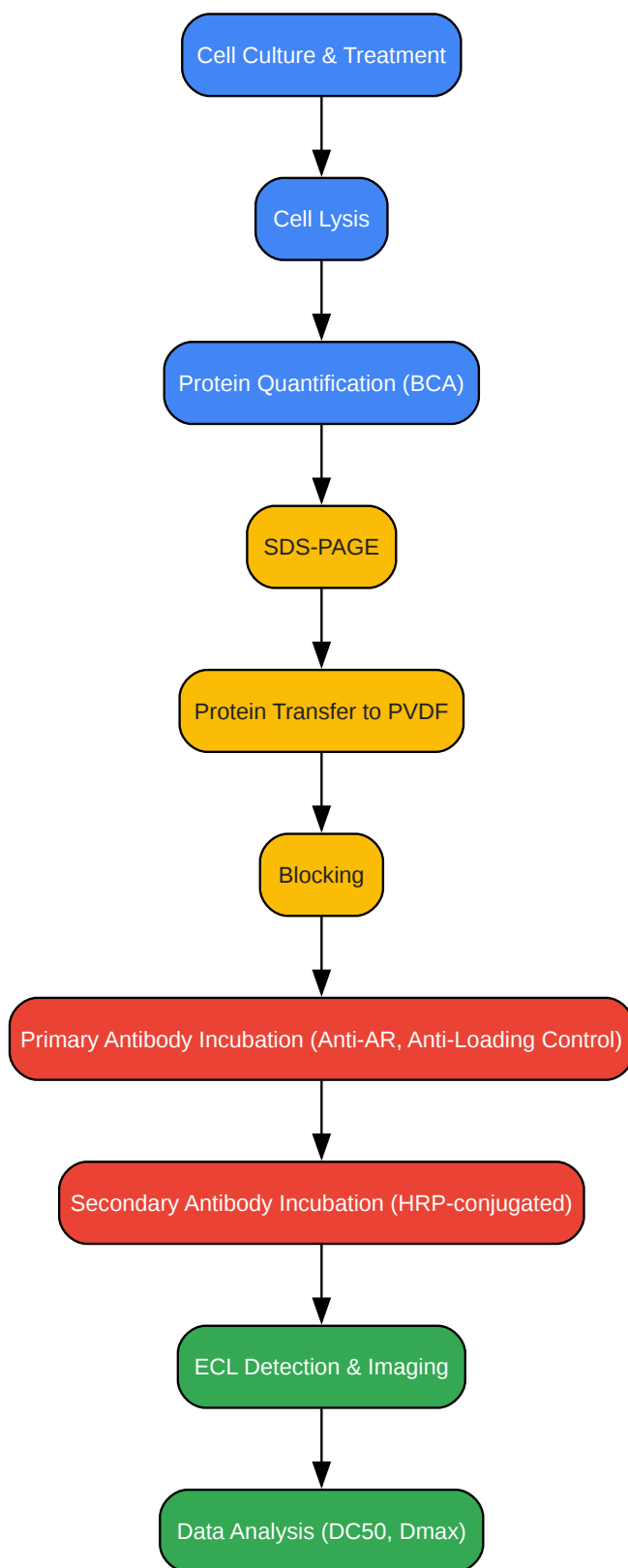
Western Blotting for Androgen Receptor Degradation

This assay is used to quantify the reduction in AR protein levels following treatment with a SNIPER compound.

Methodology:

- **Cell Culture and Treatment:** Plate prostate cancer cells (e.g., LNCaP or VCaP) and allow them to adhere. Treat the cells with varying concentrations of the SNIPER(AR) compound or a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).
- **Cell Lysis:** Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the total protein concentration of each cell lysate using a BCA protein assay.
- **SDS-PAGE and Western Blotting:**
 - Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
 - Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
 - Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
 - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
 - Incubate the membrane with a primary antibody specific for the Androgen Receptor. A loading control antibody (e.g., GAPDH or β -actin) should also be used.
 - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
- **Data Analysis:** Quantify the band intensities for AR and the loading control. Normalize the AR band intensity to the loading control to determine the relative decrease in AR protein levels.

Calculate the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.



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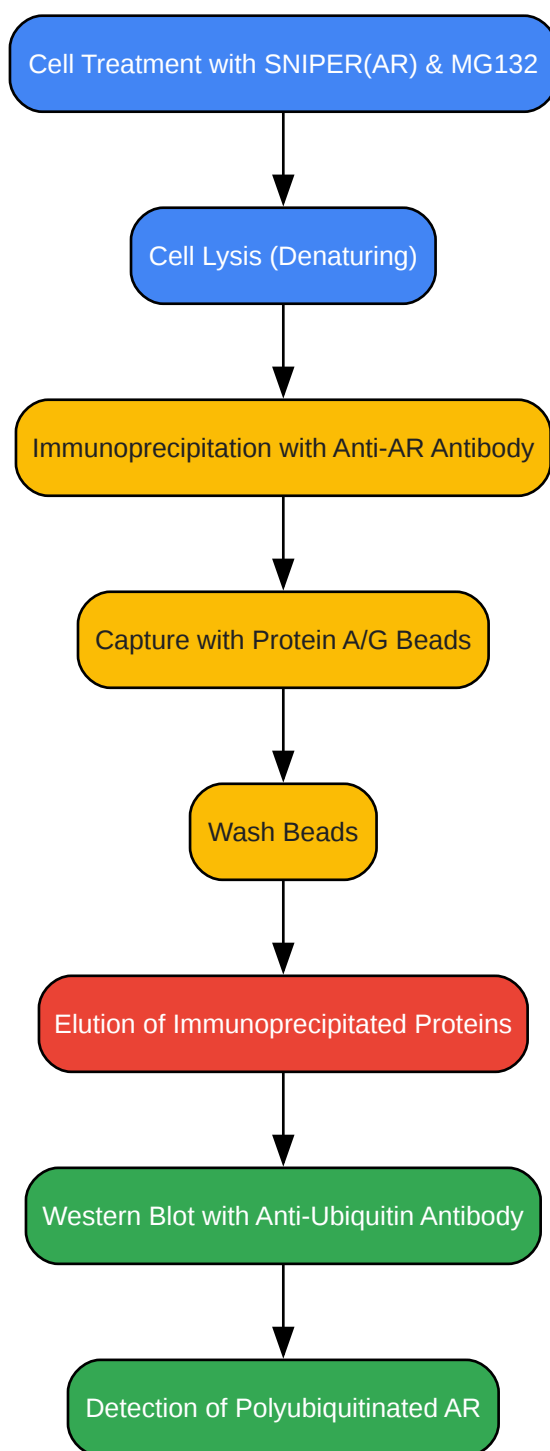
Figure 2. Workflow for Western Blotting to assess AR degradation.

Immunoprecipitation for Ubiquitination Analysis

This experiment is designed to demonstrate that the degradation of AR is mediated by the ubiquitin-proteasome system.

Methodology:

- Cell Treatment and Lysis: Treat cells with the SNIPER(AR) compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. Lyse the cells under denaturing conditions to preserve ubiquitin linkages.
- Immunoprecipitation:
 - Incubate the cell lysates with an antibody specific for the Androgen Receptor overnight at 4°C with gentle rotation.
 - Add protein A/G agarose beads to the lysate-antibody mixture and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
 - Wash the beads several times with lysis buffer to remove non-specific binding.
- Elution and Western Blotting:
 - Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.
 - Perform SDS-PAGE and western blotting as described above.
 - Probe the membrane with an antibody that recognizes ubiquitin to detect the presence of a ubiquitin smear, which is indicative of polyubiquitinated AR.



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Figure 3. Workflow for Immunoprecipitation to detect AR ubiquitination.

Conclusion

E3 Ligase Ligand 8 is a valuable tool for researchers in the field of targeted protein degradation. Its ability to recruit the IAP E3 ligase has been effectively demonstrated in the development of SNIPERs for the degradation of the Androgen Receptor. The experimental protocols outlined in this guide provide a framework for the evaluation of novel protein degraders that incorporate this ligand. Further research and optimization of PROTACs and SNIPERs utilizing **E3 Ligase Ligand 8** hold significant promise for the development of novel therapeutics for a range of diseases driven by aberrant protein expression.

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